

Toxicological Profile of 2,5-Diethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diethylphenol

Cat. No.: B12804753

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Disclaimer: Direct toxicological data for **2,5-Diethylphenol** is limited in publicly available literature. This profile has been compiled using data from structurally similar compounds, primarily 2,5-dimethylphenol and other diethylphenol and dimethylphenol isomers, to provide a representative overview of its potential toxicological properties. This information is intended for use by researchers, scientists, and drug development professionals and should be interpreted with caution.

Executive Summary

This technical guide provides a comprehensive toxicological profile of **2,5-Diethylphenol**, a substituted phenolic compound. Due to a scarcity of specific data for **2,5-Diethylphenol**, this report heavily relies on surrogate data from structurally related alkylphenols, including 2,5-dimethylphenol, 2,4-dimethylphenol, 2,6-dimethylphenol, 3,5-dimethylphenol, and 2,6-diethylphenol. The toxicological assessment covers acute toxicity, irritation and corrosion, sensitization, mutagenicity, and repeated-dose toxicity. Experimental protocols for key toxicological assays are detailed, and potential mechanisms of toxicity are explored through signaling pathway diagrams. All quantitative data from analog compounds are presented in tabular format for clarity.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	876-20-0	
Molecular Formula	C10H14O	
Molecular Weight	150.22 g/mol	
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Water Solubility	Not available	
LogP	Not available	

Toxicological Data (Based on Structural Analogs)

Acute Toxicity

The acute toxicity of **2,5-Diethylphenol** is anticipated to be moderate to high, based on data from its structural analogs. The primary routes of concern are oral and dermal exposure.

Compound	Test Species	Route	LD50	Reference
2,5-Dimethylphenol	Rat	Oral	444 mg/kg	[1]
2,6-Dimethylphenol	Rat	Oral	296 - 1750 mg/kg	[2][3]
2,6-Dimethylphenol	Mouse	Oral	450 - 980 mg/kg	[2]
2,6-Dimethylphenol	Rabbit	Oral	700 mg/kg	[2]
2,6-Dimethylphenol	Guinea Pig	Oral	2115 mg/kg	[2]
2,6-Dimethylphenol	Rat	Dermal	2325 mg/kg	[2]
2,6-Dimethylphenol	Mouse	Dermal	920 mg/kg	[2]
2,6-Dimethylphenol	Rabbit	Dermal	>1000 mg/kg	[2]
3,5-Dimethylphenol	Rat	Oral	608 mg/kg	

Skin Irritation and Corrosion

Based on information for dimethylphenol isomers, **2,5-Diethylphenol** is expected to be corrosive to the skin, causing severe burns upon contact.

Compound	Test Species	Observation	Classification	Reference
2,4-Dimethylphenol	Not specified	Corrosive to skin, eyes, and mucous membranes.	Corrosive	[4]
2,5-Dimethylphenol	Not specified	Causes severe skin burns.	Corrosive	[1]
2,6-Dimethylphenol	Guinea Pig	Marked inflammatory reactions followed by scarring.	Severely irritating to corrosive	[2]
3,5-Dimethylphenol	Not specified	Extremely destructive to skin tissue.	Corrosive	[5]

Eye Irritation and Corrosion

Similar to its effects on the skin, **2,5-Diethylphenol** is predicted to be corrosive to the eyes, with the potential for severe and irreversible damage.

Compound	Test Species	Observation	Classification	Reference
2,4-Dimethylphenol	Not specified	Corrosive to eyes.	Corrosive	[4]
2,5-Dimethylphenol	Not specified	Causes severe eye damage.	Corrosive	[1]
2,6-Dimethylphenol	Rabbit	Irritating.	Irritant	[2]
3,5-Dimethylphenol	Rabbit	Not specified	Standard Draize test performed	

Mutagenicity

The mutagenic potential of **2,5-Diethylphenol** is not definitively established. Data from analogs in the Ames test are largely negative, suggesting a low likelihood of mutagenicity.

Compound	Test System	Metabolic Activation	Result	Reference
2,6-Dimethylphenol	Salmonella typhimurium	With and without	Negative	[2]
Acetic Acid (as a general organic compound)	Salmonella typhimurium (Ames test)	Not specified	Negative	[6]

Repeated-Dose Toxicity

Sub-chronic toxicity studies on analogs indicate that the liver and forestomach are potential target organs for repeated exposure to alkylphenols.

Compound	Test Species	Route	Duration	NOAEL	LOAEL	Key Findings	Reference
2,4-Dimethylphenol	Rat	Oral (gavage)	90 days	-	-	Compound-related deaths at 540 mg/kg. Altered organ weights (lung, liver, brain, kidney, testes).	[7]
2,6-Dimethylphenol	Rat	Oral (gavage)	28 days	100 mg/kg/day	-	Increased liver weights without histopathological findings at higher doses.	[2]

Experimental Protocols

Acute Dermal Toxicity (as per OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

- **Test Animals:** Healthy, young adult rats, rabbits, or guinea pigs are used. Typically, a single sex (often female) is considered sufficient.

- **Procedure:** A single dose of the test substance is applied to a small area of clipped skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.
- **Dose Levels:** A stepwise procedure with fixed doses (e.g., 2000, 1000, 200, 50 mg/kg body weight) is used.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (as per OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- **Test Animals:** Albino rabbits are the preferred species.
- **Procedure:** A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) under a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for corrosivity is also assessed.

Acute Eye Irritation/Corrosion (as per OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

- **Test Animals:** Healthy adult albino rabbits are used.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

- **Observations:** The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of chemical substances.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* (e.g., WP2 uvrA) are used.
- **Procedure:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).
- **Method:** The plate incorporation method or the pre-incubation method can be used.
- **Endpoint:** A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

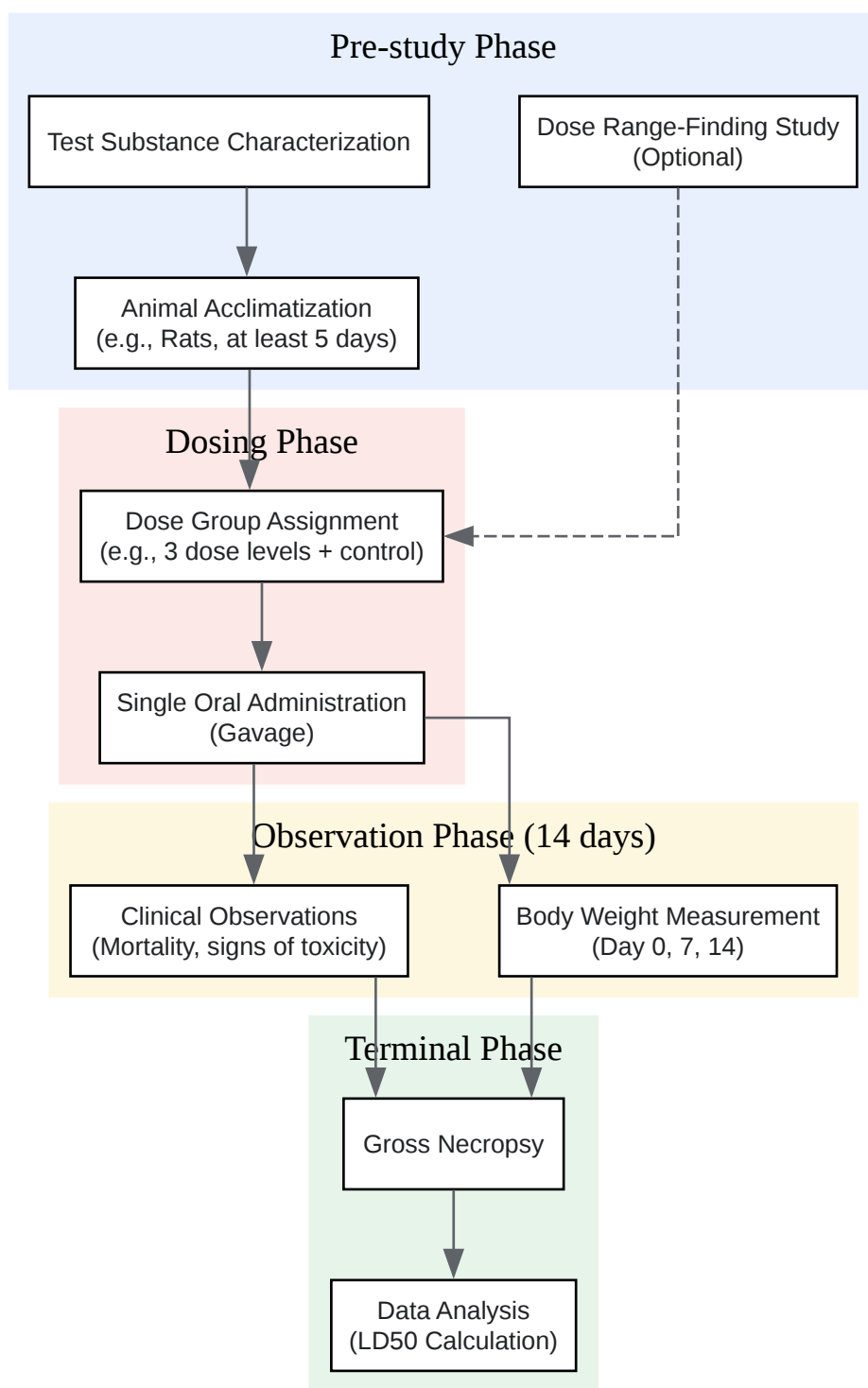
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.

- **Test Animals:** Rats are the preferred rodent species.
- **Procedure:** The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily to several groups of animals at different dose levels for 90 days.
- **Dose Levels:** At least three dose levels and a control group are used. The highest dose should induce toxic effects but not significant mortality.
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of

the study, a full necropsy and histopathological examination of organs and tissues are conducted. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

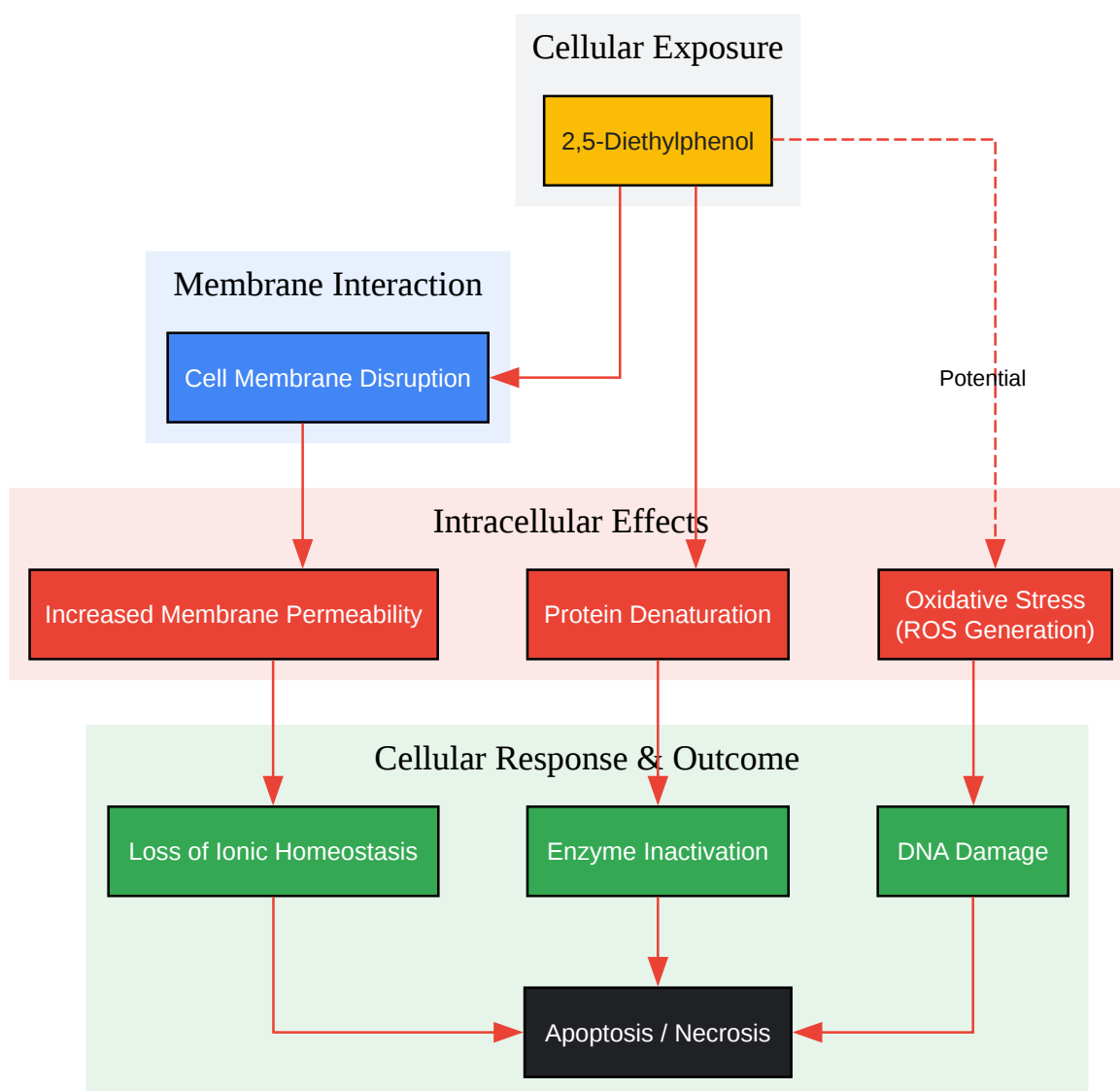
Experimental Workflow for an In Vivo Acute Oral Toxicity Study



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Caption: Workflow for a typical in vivo acute oral toxicity study.

Postulated Signaling Pathway for Alkylphenol-Induced Cellular Toxicity



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Caption: Postulated signaling pathway for alkylphenol-induced cytotoxicity.

Mechanism of Action

The primary mechanism of toxicity for alkylphenols, and likely for **2,5-Diethylphenol**, involves the disruption of cell membrane integrity. The lipophilic alkyl groups facilitate the partitioning of

the molecule into the lipid bilayer of cell membranes. This integration disrupts the membrane's structure and function, leading to increased permeability. The consequence is a loss of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.

At higher concentrations, the phenolic hydroxyl group can participate in hydrogen bonding, leading to the denaturation of proteins, including essential enzymes. This further contributes to cellular dysfunction and toxicity. Additionally, some phenolic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, lipids, and proteins.

Conclusion

While specific toxicological data for **2,5-Diethylphenol** are not readily available, a profile constructed from its close structural analogs suggests that it is likely to be a compound of moderate to high acute toxicity. It is predicted to be corrosive to the skin and eyes. The available data on analogs suggest a low potential for mutagenicity. Repeated exposure may lead to effects on the liver and gastrointestinal tract. Further testing on **2,5-Diethylphenol** is required to definitively establish its toxicological profile and to conduct a thorough risk assessment. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.

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- To cite this document: BenchChem. [Toxicological Profile of 2,5-Diethylphenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12804753#toxicological-profile-of-2-5-diethylphenol]

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